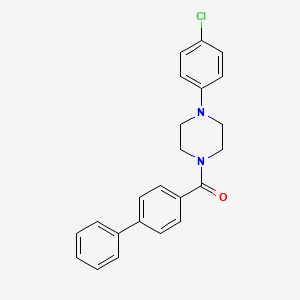
1-(4-biphenylylcarbonyl)-4-(4-chlorophenyl)piperazine
Übersicht
Beschreibung
1-(4-Biphenylylcarbonyl)-4-(4-chlorophenyl)piperazine is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a biphenyl group, a chlorophenyl group, and a piperazine ring
Vorbereitungsmethoden
The synthesis of 1-(4-biphenylylcarbonyl)-4-(4-chlorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the acylation of 4-chlorophenylpiperazine with 4-biphenylylcarbonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Biphenylylcarbonyl)-4-(4-chlorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Biphenylylcarbonyl)-4-(4-chlorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying biological systems, particularly in receptor-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(4-biphenylylcarbonyl)-4-(4-chlorophenyl)piperazine exerts its effects is primarily through its interaction with specific molecular targets. The biphenyl and chlorophenyl groups allow it to bind to various receptors or enzymes, modulating their activity. The piperazine ring can enhance its binding affinity and specificity, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(4-biphenylylcarbonyl)-4-(4-chlorophenyl)piperazine stands out due to its unique combination of structural features. Similar compounds include:
1-(4-Biphenylylcarbonyl)-4-phenylpiperazine: Lacks the chlorophenyl group, which may affect its reactivity and binding properties.
1-(4-Chlorophenyl)-4-phenylpiperazine: Lacks the biphenyl group, potentially reducing its versatility in chemical reactions.
4-(4-Chlorophenyl)piperazine: A simpler structure that may not offer the same range of applications.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c24-21-10-12-22(13-11-21)25-14-16-26(17-15-25)23(27)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQRSWCSIFTBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol](/img/structure/B3520873.png)
![1-(5-chloro-2-methylphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B3520875.png)
![4-tert-butyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3520879.png)
![3,5-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3520882.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B3520890.png)


![2-[(4-chloro-2-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3520918.png)
![[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone](/img/structure/B3520925.png)
![3-iodo-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B3520930.png)
![METHYL 2-(7-{[(4-FLUOROPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3520936.png)
![METHYL 2-{4,8-DIMETHYL-7-[(4-NITROPHENYL)METHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B3520947.png)
![1-(4-bromophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B3520956.png)

